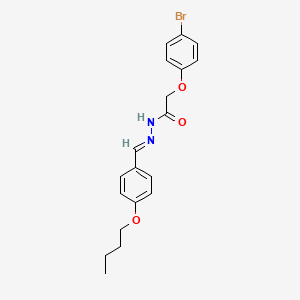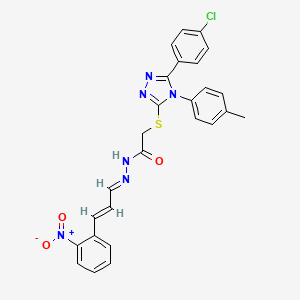
2-(4-Bromophenoxy)-N'-(4-butoxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenoxy group and a butoxybenzylidene moiety attached to an acetohydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide typically involves a multi-step process:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to hydrazide: The 4-bromophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of the hydrazide with 4-butoxybenzaldehyde under reflux conditions in the presence of an acid catalyst such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products such as primary or secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety which is known to exhibit various biological activities.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
作用機序
The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide: Similar structure with a chlorine atom instead of bromine.
2-(4-Methoxyphenoxy)-N’-(4-butoxybenzylidene)acetohydrazide: Similar structure with a methoxy group instead of bromine.
2-(4-Nitrophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide: Similar structure with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenoxy)-N’-(4-butoxybenzylidene)acetohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
特性
CAS番号 |
302908-83-4 |
|---|---|
分子式 |
C19H21BrN2O3 |
分子量 |
405.3 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-2-3-12-24-17-8-4-15(5-9-17)13-21-22-19(23)14-25-18-10-6-16(20)7-11-18/h4-11,13H,2-3,12,14H2,1H3,(H,22,23)/b21-13+ |
InChIキー |
DSIQXWWVDHYIPE-FYJGNVAPSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br |
正規SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11970474.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970481.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11970483.png)
![4-[[(E)-3-(2-furyl)prop-2-enylidene]amino]-3-(o-tolyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11970494.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970504.png)
![isopropyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970516.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970517.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11970525.png)
![N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11970533.png)
![2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid](/img/structure/B11970534.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11970566.png)
